

Application Notes and Protocols for Large-Scale Synthesis of Nicotinonitrile 1-Oxide

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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

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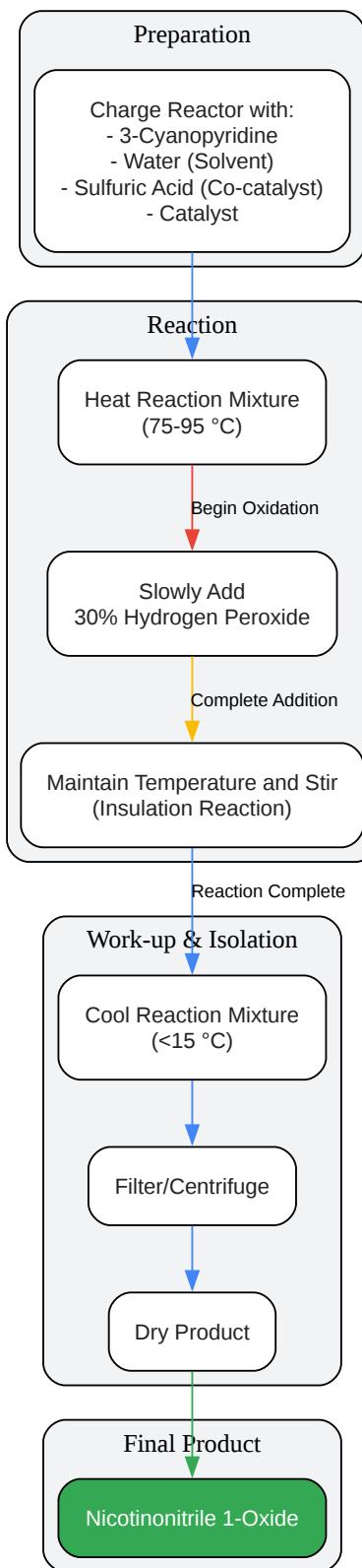
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^{[1][2]} Its efficient and high-purity production on an industrial scale is of significant interest. These application notes provide detailed protocols for the large-scale synthesis of **Nicotinonitrile 1-oxide**, focusing on methods suitable for industrial production. The primary synthesis route involves the oxidation of 3-cyanopyridine using hydrogen peroxide in the presence of a catalyst.^{[1][3][4]} This process is lauded for its high selectivity, efficiency, and cost-effectiveness, making it amenable to industrial applications.^{[1][3]}

Signaling Pathways and Logical Relationships

The synthesis of **Nicotinonitrile 1-oxide** from 3-cyanopyridine is a direct oxidation reaction. The logical workflow involves the preparation of the reaction mixture, the controlled addition of the oxidizing agent, the reaction period, and subsequent product isolation and purification.

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Caption: Experimental workflow for the synthesis of **Nicotinonitrile 1-oxide**.

Quantitative Data Summary

The following table summarizes quantitative data from various reported large-scale synthesis protocols for **Nicotinonitrile 1-oxide**.

Parameter	Protocol 1[4]	Protocol 2[1]	Protocol 3[1]	Protocol 4[1]
Reactants				
3-Cyanopyridine	700 kg	1400 g	700 g	700 kg
Water	100 kg	200 mL	100 mL	Not Specified
30% Hydrogen Peroxide	780 kg	1550 mL	750 mL	780 kg
Catalysts				
Sulfuric Acid	7.5 kg	15 g	7.5 g	Not Specified
Primary Catalyst	Silicomolybdic Acid (5 kg)	Phosphomolybdc Acid (10 g)	Phosphotungstic Acid (6.0 g)	Silicomolybdic Acid
Reaction Conditions				
Reaction Temperature	88-94 °C	86-94 °C	90-95 °C	86-95 °C
H ₂ O ₂ Addition Time	8 hours	8 hours	10 hours	8 hours
Insulation/Hold Time	6 hours	6 hours	8 hours	6 hours
Results				
Product Yield	95.2% (770 kg)	96.1% (1550 g)	94.7% (765 g)	95.1% (768 kg)
Product Purity (HPLC)	96.7%	95.3%	96.8%	97.0%
Melting Point	168-171 °C	168-171 °C	168-172 °C	169-171 °C

Experimental Protocols

The following are detailed methodologies for key experiments cited in the large-scale synthesis of **Nicotinonitrile 1-oxide**.

Protocol 1: Large-Scale Synthesis using Silicomolybdic Acid Catalyst[4]

1. Reactor Charging:

- In a 2000L glass-lined steel reaction vessel, add the following in order:
 - 100 kg of deionized water
 - 7.5 kg of sulfuric acid
 - 5 kg of silicomolybdic acid
 - 50 kg of 30% hydrogen peroxide
- Subsequently, charge 700 kg of nicotinonitrile into the reactor.

2. Reaction:

- Begin heating the reaction mixture, slowly raising the temperature to 88-94 °C.
- Once the temperature is stable, evenly add 780 kg of 30% hydrogen peroxide dropwise over a period of 8 hours.
- After the addition is complete, maintain the reaction mixture at 88-94 °C for an additional 6 hours (insulation period).

3. Product Isolation:

- Cool the reaction mixture to below 15 °C.
- Isolate the solid product by centrifugation.

- Dry the obtained solid to yield the final product.

4. Expected Outcome:

- Approximately 770 kg of **Nicotinonitrile 1-oxide** with a yield of 95.2% and a purity of 96.7% (as determined by HPLC area normalization). The melting point of the product is expected to be in the range of 168-171 °C.[4]

Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst[1]

1. Reactor Charging:

- To a suitable reaction kettle, add the following in order:
 - 200 mL of water
 - 15 g of concentrated sulfuric acid
 - 10 g of phosphomolybdic acid
 - 1400 g of 3-cyanopyridine

2. Reaction:

- Heat the mixture and slowly raise the temperature to 86-94 °C, then maintain this temperature.
- Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.
- After the addition is complete, keep the reaction mixture warm for 6 hours.

3. Product Isolation:

- Lower the temperature of the reaction mixture to below 15 °C.
- Isolate the product by centrifugation.

- Dry the solid to obtain the final product.

4. Expected Outcome:

- Approximately 1550 g of **Nicotinonitrile 1-oxide** with a yield of 96.1% and a purity of 95.3% (HPLC area normalization method). The melting point is expected to be between 168-171 °C.[1]

Protocol 3: Synthesis using Phosphotungstic Acid Catalyst[1]

1. Reactor Charging:

- In a reaction kettle, add the following in sequence:
 - 100 mL of water
 - 7.5 g of concentrated sulfuric acid
 - 6.0 g of phosphotungstic acid
 - 700 g of 3-cyanopyridine

2. Reaction:

- Heat the mixture, gradually increasing the temperature to 90-95 °C.
- Add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours.
- After the addition is complete, maintain the temperature for 8 hours.

3. Product Isolation:

- Cool the reaction mixture to below 15 °C.
- Isolate the product via centrifugation.
- Dry the resulting solid.

4. Expected Outcome:

- Approximately 765 g of 3-cyanopyridine-N-oxide with a yield of 94.7% and a purity of 96.8% (HPLC area normalization method). The melting point is expected to be in the range of 168-172 °C.[1]

Safety Considerations

- The reaction is exothermic; therefore, controlled addition of hydrogen peroxide and efficient temperature monitoring are crucial.
- Hydrogen peroxide is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE).
- The use of sulfuric acid requires corrosion-resistant reactors and appropriate handling procedures.
- Ensure adequate ventilation to avoid the accumulation of any volatile organic compounds.

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